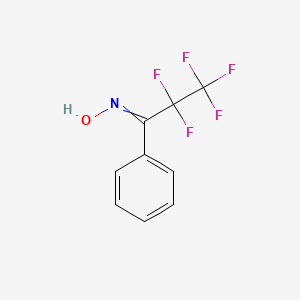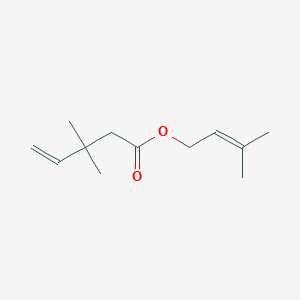
4-Carbamimidoylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidoylphenyl acetate typically involves the reaction of 4-aminobenzamidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
4-Aminobenzamidine+Acetic Anhydride→4-Carbamimidoylphenyl acetate+Acetic Acid
The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and dried under vacuum to obtain the final compound in a powdered form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carbamimidoylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Aminolysis: Involves the use of primary or secondary amines.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 4-aminobenzamidine.
Aminolysis: Corresponding amides.
Reduction: 4-aminobenzamidine.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Carbamimidoylphenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Carbamimidoylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .
Comparaison Avec Des Composés Similaires
4-Carbamimidoylphenyl acetate can be compared with other similar compounds, such as:
4-Carbamimidoylphenylamine: Similar structure but lacks the ester group.
4-Carbamimidoylphenylmethanol: Contains a hydroxyl group instead of an ester.
4-Carbamimidoylphenylacetic acid: Contains a carboxylic acid group instead of an ester.
The presence of the ester group in this compound makes it unique and suitable for specific reactions and applications .
Propriétés
Numéro CAS |
63502-78-3 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(4-carbamimidoylphenyl) acetate |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11) |
Clé InChI |
NQZLCSPPVMENGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



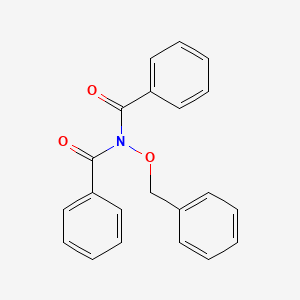

![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
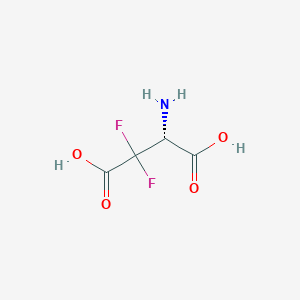
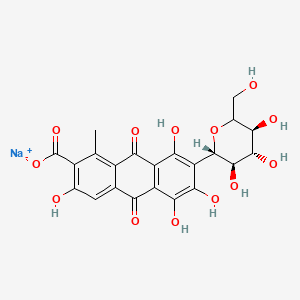
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
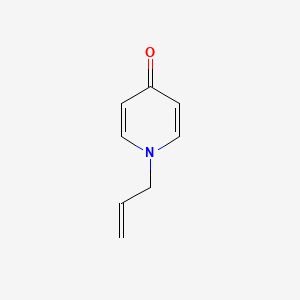
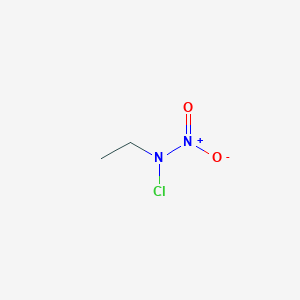
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
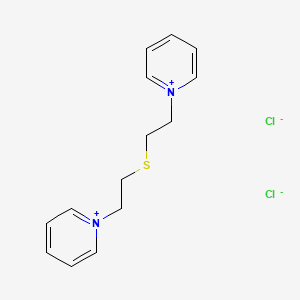
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
